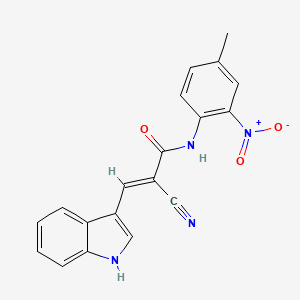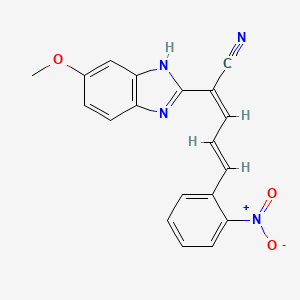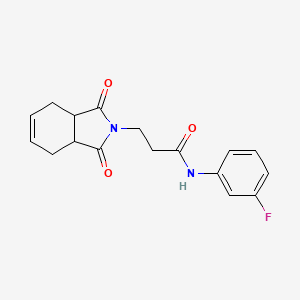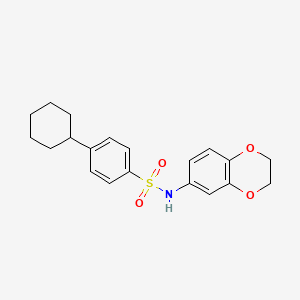![molecular formula C14H18N4O2 B5257974 3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea](/img/structure/B5257974.png)
3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a urea moiety, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea typically involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethyl isocyanate and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
- 3-Ethyl-1-methyl-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
- 3-Ethyl-1-methyl-1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
Uniqueness
3-Ethyl-1-methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is unique due to its specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties. The presence of the 3-methylphenyl group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-15-14(19)18(3)9-12-16-13(17-20-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPTLTVNCOPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5257899.png)

![(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol](/img/structure/B5257909.png)
![N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}cyclohexanecarboxamide](/img/structure/B5257912.png)
![2-({4-ALLYL-5-[4-(DIETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5257921.png)

![N-methyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-phenylacetamide](/img/structure/B5257937.png)
![2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5257941.png)
![ethyl 4-[1-(3-cyano-6-methyl-2-pyridinyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5257950.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B5257954.png)



![4-[1-(3-chloro-4-methylphenyl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5257987.png)
